2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Biological Activities :
- Novel 1,3,4-thiadiazole amide compounds containing piperazine, similar in structure to the given compound, have been synthesized and shown to have inhibitory effects on Xanthomonas campestris pv. oryzae, a plant pathogen. Some of these compounds also demonstrated antiviral activity against tobacco mosaic virus (Z. Xia, 2015).
Antimicrobial and Anticancer Potentials :
- A series of related compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. Molecular docking studies have also been conducted to understand their potential as lead compounds in drug design (S. Mehta et al., 2019).
Synthesis and Antimicrobial Evaluation :
- Thiadiazolyl piperazine and imidazole-based compounds, derived from similar chemical structures, have been created and shown to have antimicrobial activities against various bacterial strains and fungi (Abdelmotaal Abdelmajeid et al., 2017).
Leishmanicidal Activity :
- Certain thiadiazole derivatives have exhibited strong leishmanicidal activity, surpassing the reference drug pentostam in effectiveness (A. Foroumadi et al., 2005).
Antibacterial Activities :
- Various derivatives of thiadiazole piperazine have been synthesized and tested, showing significant antibacterial activities against multiple bacterial strains, including Gram-positive and Gram-negative bacteria (Wu Qi, 2014).
Hybrid Molecules with Biological Activities :
- Hybrid molecules containing elements of the compound , such as piperazine and thiadiazole, have been synthesized and evaluated for antimicrobial and antiurease activities. Some compounds displayed significant activity against test microorganisms (Serap Başoğlu et al., 2013).
Properties
IUPAC Name |
2-[[5-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O4S2/c1-13-10-16(25-31-13)22-17(28)12-32-20-24-23-19(33-20)27-8-6-26(7-9-27)18(29)11-30-15-5-3-2-4-14(15)21/h2-5,10H,6-9,11-12H2,1H3,(H,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFHJVDBYKWMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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